molecular formula C17H24N2O5 B8464031 (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol

Cat. No.: B8464031
M. Wt: 336.4 g/mol
InChI Key: QBBSDMSNGMRKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxy group and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group can produce the free amine.

Scientific Research Applications

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the hydroxy and tert-butyl ester groups can participate in various chemical transformations. The compound’s effects are mediated through its ability to undergo selective reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in organic synthesis and scientific studies.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)

InChI Key

QBBSDMSNGMRKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Propanol (20 ml), benzylcarbamate (4 g, 27 mmol), and 1,3-dichloro-5,5-dimethylhydantoin (2.6 g, 13 mmol) are added to a solution of NaOH (1 g, 27 mmol) in water (40 ml). The reaction mixture is cooled to 0° C. and a solution of 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (1.51 g, 8.92 mmol) in n-propanol (10 ml) is added. A solution of potassium osmate (0.098 g, 0.268 mmol) in 0.65 M NaOH (1 ml) is added. The reaction mixture is stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction mixture is quenched with sodium sulfite (1.90 g, 15 mmol) and diluted with approximately 1:1 EtOAc:water (100 ml). The aqueous layer is extracted with ethyl acetate, the combined organic extracts dried (MgSO4) and concentrated. Purification on a silica gel column (4:1 hexanes:EtOAc) yields 3-benzyloxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
1.9 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
solvent
Reaction Step Six

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